Cas no 110704-45-5 (5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole)
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(2-fluorophenyl)-
- 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
- STL100226
- AB49414
- EN300-157292
- 110704-45-5
- BS-26340
- G30855
- A906386
- AKOS004119130
- DB-263345
- 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
-
- MDL: MFCD09034176
- Inchi: 1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
- InChI Key: OUTFQFIWFLMIOE-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C2C=CC=CC=2F)=NO1
Computed Properties
- Exact Mass: 212.01538
- Monoisotopic Mass: 212.0152687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C428763-100mg |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C428763-250mg |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | C428763-500mg |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | C428763-1g |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 1g |
$207.00 | 2023-05-18 | ||
| Chemenu | CM468423-1g |
5-(ChloroMethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM468423-5g |
5-(ChloroMethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 95%+ | 5g |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279292-1g |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 98% | 1g |
¥979.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279292-5g |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 98% | 5g |
¥2929.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279292-10g |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 98% | 10g |
¥5654.00 | 2024-08-09 | |
| Enamine | EN300-157292-0.05g |
5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole |
110704-45-5 | 95% | 0.05g |
$35.0 | 2023-02-14 |
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole Suppliers
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
Comprehensive Analysis of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 110704-45-5): Properties, Applications, and Research Insights
The heterocyclic compound 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 110704-45-5) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of the 1,2,4-oxadiazole family, this molecule combines a reactive chloromethyl group with a 2-fluorophenyl substituent, making it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential as a building block for drug discovery, given the increasing demand for novel fluorinated heterocycles in medicinal chemistry.
Recent studies highlight the growing importance of fluorinated oxadiazoles like CAS 110704-45-5 in addressing challenges related to drug bioavailability and metabolic stability. The presence of both fluorine and chloromethyl moieties allows for diverse chemical modifications, enabling the development of targeted therapies. This aligns with current trends in precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles. The compound's molecular weight (212.62 g/mol) and lipophilicity make it particularly valuable for crossing biological membranes, a critical factor in CNS drug development.
From a synthetic chemistry perspective, 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole serves as a crucial intermediate in multicomponent reactions. Its chloromethyl group readily participates in nucleophilic substitutions, while the oxadiazole core maintains stability under various reaction conditions. This dual functionality has made it valuable for creating molecular libraries in high-throughput screening programs. Recent publications demonstrate its utility in constructing kinase inhibitors and GPCR modulators, addressing key therapeutic areas in oncology and neurology.
The compound's thermal stability (decomposing at approximately 180-200°C) and moderate solubility in organic solvents facilitate its use in diverse synthetic protocols. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, with the fluorine-19 signal providing a distinctive marker for purity assessment. These properties make it particularly suitable for automated synthesis platforms, meeting the pharmaceutical industry's need for scalable intermediates.
Environmental and regulatory considerations for CAS 110704-45-5 follow standard protocols for halogenated compounds. Proper handling requires standard laboratory precautions, with particular attention to the reactive chloromethyl group. The compound's stability under ambient conditions contributes to its growing adoption in green chemistry initiatives, where researchers aim to minimize waste in multi-step syntheses.
Emerging applications of this oxadiazole derivative extend to materials science, where its aromatic system and halogen content show promise in developing organic semiconductors. The fluorophenyl moiety enhances electron-withdrawing characteristics, potentially improving charge transport properties in electronic devices. This multidisciplinary potential reflects the compound's relevance in addressing contemporary challenges across chemistry, biology, and materials engineering.
Ongoing research explores structure-activity relationships of 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole derivatives, particularly focusing on bioisosteric replacements and prodrug strategies. The scientific community continues to investigate its role in developing antimicrobial agents with novel mechanisms of action, responding to the global need for addressing antimicrobial resistance. These developments position CAS 110704-45-5 as a compound of sustained interest in both academic and industrial research settings.
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